molecular formula C16H9NO4 B13112749 2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione CAS No. 92461-62-6

2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione

Cat. No.: B13112749
CAS No.: 92461-62-6
M. Wt: 279.25 g/mol
InChI Key: KORUMIKOOYUDAU-UHFFFAOYSA-N
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Description

2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione is a complex heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and pharmaceutical research. The unique structure of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione, which includes fused rings and multiple functional groups, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione can be achieved through several synthetic routes. One common method involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another approach includes the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the chromeno moiety .

Chemical Reactions Analysis

2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of highly substituted isoindole derivatives, while reduction can yield simpler isoindoline structures .

Properties

CAS No.

92461-62-6

Molecular Formula

C16H9NO4

Molecular Weight

279.25 g/mol

IUPAC Name

2-methylchromeno[2,3-e]isoindole-1,3,6-trione

InChI

InChI=1S/C16H9NO4/c1-17-15(19)9-6-7-10-13(18)8-4-2-3-5-11(8)21-14(10)12(9)16(17)20/h2-7H,1H3

InChI Key

KORUMIKOOYUDAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)C4=CC=CC=C4O3

Origin of Product

United States

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